2-chloro-6-(2-methyl-1H-imidazol-1-yl)pyrazine
Overview
Description
“2-chloro-6-(2-methyl-1H-imidazol-1-yl)pyrazine” is a chemical compound with the CAS Number: 959239-32-8 . It has a molecular weight of 194.62 and its IUPAC name is this compound . It is usually in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H7ClN4/c1-6-11-2-3-13(6)8-5-10-4-7(9)12-8/h2-5H,1H3 . This indicates the presence of 8 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 4 nitrogen atoms in the molecule .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 194.62 .Scientific Research Applications
Synthesis and Chemical Properties
Pyrazine derivatives, including "2-chloro-6-(2-methyl-1H-imidazol-1-yl)pyrazine," are notable for their aromatic heterocyclic structure that contains two nitrogen atoms within a six-membered ring. These compounds are synthesized through various methods, including condensation and cyclization reactions, with significant focus on their utility as synthetic intermediates in creating complex molecular structures. Studies on heterocyclic N-oxide derivatives highlight their versatility in organic synthesis, drug development, and catalysis due to their unique chemical properties and reactivity profiles (Li et al., 2019).
Pharmacological Applications
A broad spectrum of pharmacological properties has been attributed to pyrazine derivatives. These compounds exhibit diverse biological activities, including antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antidiabetic, antiviral, and more. The significant therapeutic potential of these derivatives has spurred ongoing research into their applications in medicinal chemistry. For example, pyrazine derivatives have been patented for their anticancer and anti-infective properties, demonstrating their value in drug discovery and development processes (Ferreira & Kaiser, 2012).
Potential in Drug Discovery
The exploration of pyrazine and related heterocyclic compounds in drug discovery is driven by their structural diversity and biological relevance. These compounds serve as crucial scaffolds for the development of new therapeutic agents with improved pharmacokinetic profiles. The success of pyrazole-based inhibitors, for instance, underscores the importance of pyrazine derivatives in medicinal chemistry, offering avenues for the design of novel drug candidates with enhanced efficacy (Dar & Shamsuzzaman, 2015).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
This compound belongs to the class of imidazoles, which are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biochemical processes, including signal transduction, DNA synthesis, and cellular metabolism .
Pharmacokinetics
Imidazole derivatives are generally known for their good bioavailability and metabolic stability .
Result of Action
Imidazole derivatives are known to exert a variety of biological effects, depending on their specific targets and mode of action .
Action Environment
The action of 2-chloro-6-(2-methyl-1H-imidazol-1-yl)pyrazine can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules . These factors can affect the compound’s stability, efficacy, and interaction with its targets .
Properties
IUPAC Name |
2-chloro-6-(2-methylimidazol-1-yl)pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c1-6-11-2-3-13(6)8-5-10-4-7(9)12-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNNSTPPZCFKNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CN=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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